ethyl 4-[(2-methylpropyl)sulfanyl]-6-nitro-3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate
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Overview
Description
ETHYL 4-(ISOBUTYLSULFANYL)-6-NITRO-3-(1H-PYRROL-1-YL)-1-BENZOTHIOPHENE-2-CARBOXYLATE: is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This particular compound is characterized by the presence of an ethyl ester group, an isobutylsulfanyl group, a nitro group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(ISOBUTYLSULFANYL)-6-NITRO-3-(1H-PYRROL-1-YL)-1-BENZOTHIOPHENE-2-CARBOXYLATE can be achieved through a multi-step process involving several key reactions:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromo-1-(methylthio)benzene, with a thiophene derivative under palladium-catalyzed conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the benzothiophene core using a mixture of concentrated sulfuric acid and nitric acid.
Attachment of the Pyrrole Ring: The pyrrole ring can be attached through a nucleophilic substitution reaction using a pyrrole derivative and a suitable leaving group on the benzothiophene core.
Addition of the Isobutylsulfanyl Group: The isobutylsulfanyl group can be introduced through a thiolation reaction using an isobutylthiol and a suitable activating agent.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(ISOBUTYLSULFANYL)-6-NITRO-3-(1H-PYRROL-1-YL)-1-BENZOTHIOPHENE-2-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions activated by the electron-withdrawing nitro group.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Nucleophiles such as amines or thiols
Ester Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Various substituted benzothiophenes
Ester Hydrolysis: Carboxylic acid derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Potential use in the study of biological pathways and interactions due to its unique functional groups.
Medicine: Exploration of its pharmacological properties, including potential antimicrobial, anti-inflammatory, and anticancer activities.
Industry: Use in the development of new materials, such as polymers and advanced coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ETHYL 4-(ISOBUTYLSULFANYL)-6-NITRO-3-(1H-PYRROL-1-YL)-1-BENZOTHIOPHENE-2-CARBOXYLATE is likely to involve interactions with specific molecular targets and pathways. For example:
Nitro Group: The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anticancer effects.
Pyrrole Ring: The pyrrole ring can participate in π-π stacking interactions with aromatic residues in proteins, influencing their function.
Isobutylsulfanyl Group: This group can form covalent bonds with thiol groups in proteins, potentially modulating their activity.
Comparison with Similar Compounds
ETHYL 4-(ISOBUTYLSULFANYL)-6-NITRO-3-(1H-PYRROL-1-YL)-1-BENZOTHIOPHENE-2-CARBOXYLATE can be compared with other similar compounds, such as:
ETHYL 4-(METHYLSULFANYL)-6-NITRO-3-(1H-PYRROL-1-YL)-1-BENZOTHIOPHENE-2-CARBOXYLATE: Similar structure but with a methylsulfanyl group instead of an isobutylsulfanyl group.
ETHYL 4-(ISOBUTYLSULFANYL)-6-AMINO-3-(1H-PYRROL-1-YL)-1-BENZOTHIOPHENE-2-CARBOXYLATE: Similar structure but with an amino group instead of a nitro group.
ETHYL 4-(ISOBUTYLSULFANYL)-6-NITRO-3-(1H-INDOL-1-YL)-1-BENZOTHIOPHENE-2-CARBOXYLATE: Similar structure but with an indole ring instead of a pyrrole ring.
Properties
Molecular Formula |
C19H20N2O4S2 |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
ethyl 4-(2-methylpropylsulfanyl)-6-nitro-3-pyrrol-1-yl-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C19H20N2O4S2/c1-4-25-19(22)18-17(20-7-5-6-8-20)16-14(26-11-12(2)3)9-13(21(23)24)10-15(16)27-18/h5-10,12H,4,11H2,1-3H3 |
InChI Key |
YWAFPJAHTUOQMN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)C=C(C=C2SCC(C)C)[N+](=O)[O-])N3C=CC=C3 |
Origin of Product |
United States |
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